molecular formula C19H28N2O4 B008662 2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester CAS No. 101756-21-2

2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester

Cat. No. B008662
M. Wt: 348.4 g/mol
InChI Key: MRMBRFVLYMUNLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester, commonly known as MEMM, is a chemical compound with potential applications in scientific research. MEMM is a malonamide derivative that has a unique structure and properties that make it a promising candidate for various research purposes.

Mechanism Of Action

The mechanism of action of MEMM involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a critical role in pH regulation and is overexpressed in many cancer cells. Inhibition of CA IX by MEMM leads to a decrease in pH and an increase in intracellular acidity, which can impair cancer cell growth and metastasis. Additionally, MEMM has been shown to have antioxidant properties, which can protect neurons from oxidative stress-induced damage.

Biochemical And Physiological Effects

MEMM has been shown to have several biochemical and physiological effects. Inhibition of CA IX by MEMM leads to a decrease in pH and an increase in intracellular acidity, which can impair cancer cell growth and metastasis. Additionally, MEMM has been shown to have antioxidant properties, which can protect neurons from oxidative stress-induced damage. MEMM has also been shown to have anti-inflammatory effects, which can reduce inflammation-induced tissue damage.

Advantages And Limitations For Lab Experiments

MEMM has several advantages for lab experiments. It is a relatively simple compound to synthesize and has high yield. MEMM has also shown promising results in various scientific research areas such as cancer research, neuroscience, and drug discovery. However, there are also some limitations to the use of MEMM in lab experiments. MEMM has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, MEMM has not been extensively studied in vivo, and its toxicity profile is not well understood.

Future Directions

There are several future directions for the use of MEMM in scientific research. One potential direction is the development of MEMM-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies on the mechanism of action of MEMM can provide insights into its potential applications in other scientific research areas. Further studies on the toxicity profile of MEMM can also provide valuable information for its safe use in lab experiments.

Synthesis Methods

The synthesis of MEMM involves the reaction of 2-ethylmalonamide with 2-bromoethyl morpholine and phenyl isocyanate in the presence of a base. The reaction yields MEMM as a white solid with a melting point of 106-108°C. The synthesis of MEMM is relatively simple and can be achieved in a few steps with high yield.

Scientific Research Applications

MEMM has shown potential applications in various scientific research areas such as cancer research, neuroscience, and drug discovery. MEMM is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. Inhibition of CA IX has been shown to reduce the growth and metastasis of cancer cells. MEMM has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. Additionally, MEMM has been used as a scaffold for the development of new drugs with potential therapeutic applications.

properties

CAS RN

101756-21-2

Product Name

2-Ethyl-N-(2-morpholinoethyl)-2-phenyl-malonamic acid ethyl ester

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2-(2-morpholin-4-ylethylcarbamoyl)-2-phenylbutanoate

InChI

InChI=1S/C19H28N2O4/c1-3-19(18(23)25-4-2,16-8-6-5-7-9-16)17(22)20-10-11-21-12-14-24-15-13-21/h5-9H,3-4,10-15H2,1-2H3,(H,20,22)

InChI Key

MRMBRFVLYMUNLE-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C(=O)NCCN2CCOCC2)C(=O)OCC

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)NCCN2CCOCC2)C(=O)OCC

Origin of Product

United States

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